(4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
説明
BenchChem offers high-quality (4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[4-[(4-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5O3S/c1-13-23-21-27(24-13)20(29)18(31-21)17(14-4-6-15(22)7-5-14)25-8-10-26(11-9-25)19(28)16-3-2-12-30-16/h2-7,12,17,29H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYNQLSGIZGLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C(=O)C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
The compound (4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone represents a novel class of hybrid molecules that combine various pharmacophores known for their significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450.36 g/mol. The structure features a piperazine ring, a bromophenyl moiety, and a thiazole-triazole hybrid structure, which are critical for its biological interactions and efficacy.
Pharmacological Activities
Research indicates that compounds containing piperazine and thiazole moieties exhibit various biological activities. The following table summarizes the key pharmacological properties associated with this compound:
The biological activity of (4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signaling pathways.
- DNA Interaction : Some studies suggest that it may bind to DNA or RNA structures, disrupting replication in pathogenic organisms or cancer cells.
Case Studies
Several studies have investigated the biological activity of related compounds with similar structural features:
- Antibacterial Activity : A study demonstrated that derivatives of 1,2,4-triazoles exhibited high potency against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin .
- Cytotoxicity in Cancer Models : Research on triazole derivatives revealed that they could induce apoptosis in prostate cancer cells through the activation of caspase pathways .
- Inflammatory Response Modulation : Investigations into thiazole-triazole hybrids showed their potential to modulate cytokine release in inflammatory conditions, suggesting a mechanism for their anti-inflammatory effects .
Q & A
Basic: What are the recommended strategies for synthesizing this compound, and what purification methods ensure high yield and purity?
The synthesis involves multi-step reactions, including:
- Piperazine coupling : Reacting bromophenyl-thiazolo-triazole intermediates with activated furan-methanone derivatives under reflux conditions (e.g., acetonitrile at 80°C) .
- Heterocyclic ring formation : Using phosphorus oxychloride to activate carboxylic acid groups for thiazolo-triazole ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating the final compound with >95% purity .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Identify proton environments (e.g., furan C-H at δ 7.2–7.5 ppm, piperazine N-CH₂ at δ 3.1–3.5 ppm) and confirm stereochemistry .
- IR Spectroscopy : Detect hydroxyl (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups to validate functionalization .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 484.409 for related derivatives) confirm molecular weight .
Intermediate: What assays are suitable for validating its hypothetical biological activity (e.g., anticancer, antimicrobial)?
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination, using doxorubicin as a positive control .
- Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli, comparing results to structurally similar triazole-thiazole hybrids with reported activity .
- Target-specific : Radioligand binding assays to screen for interactions with GPCRs or kinases, given the piperazine and heterocyclic pharmacophores .
Advanced: How can reaction conditions be optimized to minimize by-products during thiazolo-triazole ring formation?
- Temperature control : Maintain 60–70°C to prevent side reactions (e.g., over-oxidation) .
- Catalyst screening : Test Lewis acids like ZnCl₂ or FeCl₃ to enhance regioselectivity .
- By-product analysis : Use HPLC-MS to identify impurities (e.g., uncyclized intermediates) and adjust stoichiometry of reagents .
Advanced: What structural analogs of this compound exhibit SAR trends for antimicrobial activity?
- Piperazine modifications : Replacement with morpholine reduces activity, while 4-fluorophenyl substitution enhances potency .
- Thiazole-triazole hybrids : Bromine at the 4-position (vs. chlorine) improves MIC values by 2–4× against Gram-negative pathogens .
- Furan vs. thiophene : Furan-containing derivatives show lower cytotoxicity in mammalian cell lines compared to thiophene analogs .
Advanced: How to resolve contradictions in reported bioactivity data across similar compounds?
- Comparative testing : Re-evaluate inactive analogs under standardized assay conditions (e.g., pH, serum concentration) .
- Metabolic stability : Assess if rapid degradation (e.g., via liver microsome assays) explains discrepancies between in vitro and in vivo results .
- Structural validation : Confirm batch purity via X-ray crystallography to rule out synthetic variability .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR), prioritizing residues like Lys721 and Asp831 .
- QSAR modeling : Train models on triazole-thiazole datasets to correlate logP and polar surface area with antimicrobial IC₅₀ values .
- MD simulations : Simulate ligand-receptor stability over 100 ns to assess binding affinity trends .
Advanced: What formulation strategies improve solubility for preclinical testing?
- Co-solvent systems : Use PEG-400/water (70:30) or DMSO/saline (10%) to achieve >1 mg/mL solubility .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in rodent models .
- Salt formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
Advanced: How to design stability studies for identifying degradation pathways?
- Forced degradation : Expose to heat (40–60°C), UV light, and oxidative conditions (H₂O₂), then analyze via HPLC-MS .
- pH stability : Test solubility and degradation in buffers (pH 1–9) to identify labile groups (e.g., ester hydrolysis) .
- Long-term storage : Monitor purity over 6–12 months at –20°C and 4°C to recommend storage conditions .
Advanced: What techniques elucidate the mechanism of action in enzyme inhibition?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, kₐ) with purified enzymes (e.g., topoisomerase II) .
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., ATPase-Glo™) to quantify inhibition rates .
- Crystallography : Co-crystallize the compound with target proteins (e.g., CYP450 isoforms) to resolve binding conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
